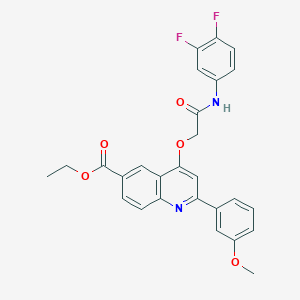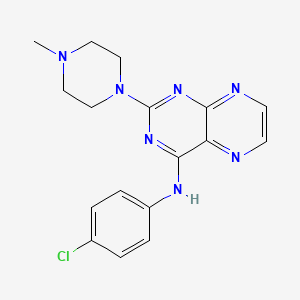
N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a chemical compound that has been used in scientific research for its potential pharmacological properties. It is a pteridine derivative that has been studied for its potential as a therapeutic agent for various diseases.
Scientific Research Applications
1. Understanding the Impact on Environmental Health The compound N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine, which belongs to the class of chlorophenoxy compounds, has been studied for its potential environmental health impacts. Research indicates that exposure to similar compounds may be associated with an increased risk of certain lymphohematopoietic cancers, although the combined evidence does not support a genotoxic mode of action. Further investigation into the interaction between genetic polymorphisms and exposure to chlorophenoxy compounds, especially in occupational settings, is necessary to fully understand the risk factors and mechanisms involved (Stackelberg, 2013).
2. Psychopharmacological Insights Research into novel psychoactive substances (NPS) has shed light on a wide range of clinical implications of various chemically and pharmacologically diverse molecules. The compound N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine, as part of this broader class, may be involved in interactions affecting the serotoninergic system, resulting in clinical conditions such as Serotonin Syndrome. Understanding the potential risks and consequences of the recreational use of similar substances, including their undetectability in routine drug screenings, is crucial for appropriate clinical management (Schifano et al., 2021).
3. Anticancer Activities Compounds with a similar structural framework have demonstrated potential anticancer activities. For instance, the cytotoxic effects of certain African medicinal spices and vegetables have been attributed to their ability to induce apoptosis, disrupt mitochondrial membrane potential, and activate caspase enzymes in cancer cells. Although N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is not directly mentioned, the structural similarity and shared biological pathways suggest potential avenues for research into its anticancer properties (Kuete, Karaosmanoğlu, & Sivas, 2017).
4. Ecotoxicological Impact The environmental presence and impact of organic ultraviolet filters (OUVFs) are areas of significant concern, particularly in aquatic environments. Studies on similar compounds have shown toxic effects on marine and freshwater organisms. Research on the molecular interactions of these compounds with steroid receptors, DNA, and reactive oxygen species production is vital for understanding their ecotoxicological impact and informing water-quality guidelines (Carve, Nugegoda, Allinson, & Shimeta, 2020).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7/c1-24-8-10-25(11-9-24)17-22-15-14(19-6-7-20-15)16(23-17)21-13-4-2-12(18)3-5-13/h2-7H,8-11H2,1H3,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXJEFNZULMESY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

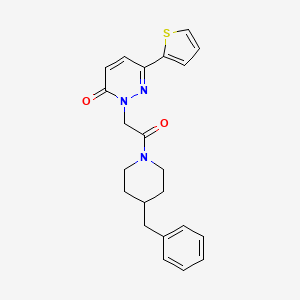
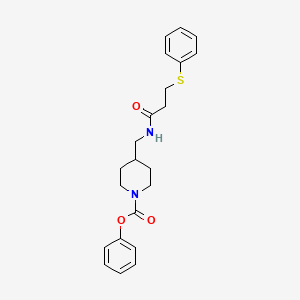

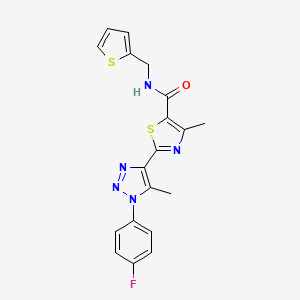
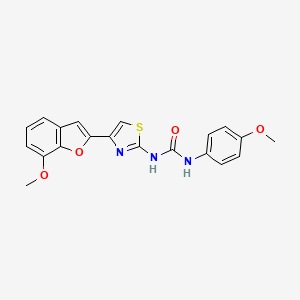
![1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2407893.png)
![1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)

![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)
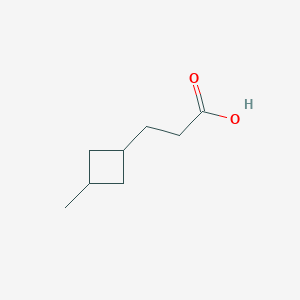


![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)
